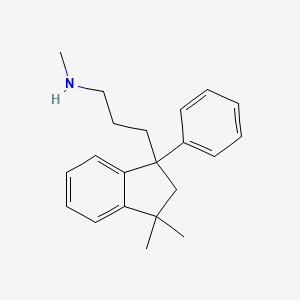Prindamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Prindamine is a chemical compound classified as a selective serotonin reuptake inhibitor (SSRI) and is primarily recognized for its pharmacological effects on neurotransmitter systems. It is structurally related to tricyclic antidepressants, which are known to influence serotonin and norepinephrine pathways in the brain. Prindamine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.
- Dehydration Reactions: When treated with sulfuric acid, prindamine can undergo dehydration to yield indene derivatives.
- Condensation Reactions: It can react with compounds like ethyl acetoacetate to form fused tetrahydropyran derivatives, showcasing its versatility in organic synthesis .
The synthesis of prindamine typically involves several steps:
- Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups.
- Dehydration: The initial step often involves dehydration using strong acids like sulfuric acid to form indene derivatives.
- Condensation: Subsequent reactions may involve condensation with other compounds to build the desired tricyclic structure.
- Purification: The final product is purified using standard techniques such as crystallization or chromatography.
These methods emphasize the compound's adaptability in synthetic organic chemistry .
Prindamine has potential applications primarily in the field of psychiatry due to its antidepressant properties. Its ability to modulate serotonin levels makes it a candidate for treating:
- Major Depressive Disorder
- Generalized Anxiety Disorder
- Panic Disorder
Furthermore, ongoing research may explore its utility in other psychiatric conditions, expanding its therapeutic repertoire .
Studies on prindamine have focused on its interactions with various neurotransmitter systems. Key findings include:
- Synergistic Effects: When combined with other antidepressants or anxiolytics, prindamine may enhance therapeutic outcomes.
- Side Effect Profile: Understanding its interaction with serotonin and norepinephrine pathways helps delineate potential side effects, including serotonin syndrome when used in conjunction with other serotonergic agents .
Prindamine shares structural and functional similarities with several other compounds in the SSRI class and tricyclic antidepressants. Here are some notable comparisons:
| Compound Name | Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Pirandamine | Tricyclic Antidepressant | Selective serotonin reuptake inhibitor | Investigated for broader neurochemical effects |
| Desipramine | Tricyclic Antidepressant | Norepinephrine reuptake inhibitor | Stronger norepinephrine uptake inhibition |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Selectively inhibits serotonin reuptake | First SSRI approved; widely studied |
| Sertraline | Selective Serotonin Reuptake Inhibitor | Primarily inhibits serotonin reuptake | Broader spectrum of action on neurotransmitters |
Prindamine's uniqueness lies in its dual action on both serotonin and norepinephrine uptake, which may offer a distinct therapeutic advantage over other SSRIs that primarily target only serotonin pathways .
Purity
XLogP3
Exact Mass
Appearance
Storage
Related CAS
Dates
2: Stadaas JO, Aune S, Petersen H. The effect of phthalapromine and prindamine on gastric motility. Scand J Gastroenterol Suppl. 1976;42:127-8. PubMed PMID: 796965.
3: Wulff HR, Soltoft J, Gudmand-Hoyer E, Mollmann KM, Bonnevie O, Hopfner Petersen HE, Fredricson Overo K. A double-blind trial of the symptomatic effect of prindamine in duodenal ulcer patients. Scand J Gastroenterol Suppl. 1976;42:129-31. PubMed PMID: 796966.








